molecular formula C16H21ClN2O2 B5199793 1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

Cat. No.: B5199793
M. Wt: 308.80 g/mol
InChI Key: SOUCLYRTNZEQAC-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of the nitro and chloro substituents on the phenyl ring, along with the octahydroquinoline structure, imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be achieved through several synthetic routes. One common method involves the following steps:

    Nitration of 5-chlorotoluene: The starting material, 5-chlorotoluene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-chloro-2-nitrotoluene.

    Reduction of Nitro Group: The nitro group in 5-chloro-2-nitrotoluene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, resulting in 5-chloro-2-aminotoluene.

    Formation of Quinoline Ring: The 5-chloro-2-aminotoluene is then subjected to a Pictet-Spengler reaction with cyclohexanone in the presence of an acid catalyst to form the octahydroquinoline ring system.

    Final Product Formation: The resulting intermediate is further reacted with formaldehyde to introduce the methyl group at the nitrogen position, yielding the final product.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-[(5-amino-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline.

    Substitution: Substituted derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(5-chloro-2-nitrophenyl)methyl]-2,3,4,5,6,7,8,8a-octahydroquinoline
  • **1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-pyridine
  • **1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinoline

Uniqueness

The uniqueness of 1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline lies in its specific combination of the nitro and chloro substituents on the phenyl ring and the octahydroquinoline structure. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-7-8-16(19(20)21)13(10-14)11-18-9-3-5-12-4-1-2-6-15(12)18/h7-8,10,12,15H,1-6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCLYRTNZEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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